molecular formula C6H13NO2S B1588042 N-Methyl-L-methionine CAS No. 42537-72-4

N-Methyl-L-methionine

Cat. No. B1588042
CAS RN: 42537-72-4
M. Wt: 163.24 g/mol
InChI Key: YAXAFCHJCYILRU-YFKPBYRVSA-N
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Description

N-Methyl-L-methionine is a methyl-L-methionine having the methyl group attached to the α-amino function . It is a sulfur-containing amino acid due to the presence of a sulfur atom in its chemical structure .


Synthesis Analysis

The synthesis of N-Methyl-L-methionine involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). The process is divided into two classes: NCAs of α-substituted amino acids and N-methylated NCAs of α-unsubstituted glycine derivatives (NNCAs). The use of both monomer types offers different mechanistic features and results in a multitude of functional materials .


Molecular Structure Analysis

The molecular formula of N-Methyl-L-methionine is C6H13NO2S. It has an average mass of 163.238 Da and a mono-isotopic mass of 163.066696 Da .


Chemical Reactions Analysis

The ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) is mostly divided into two classes: NCAs of α-substituted amino acids and N-methylated NCAs of α-unsubstituted glycine derivatives (NNCAs). The use of both monomer types offers different mechanistic features and results in a multitude of functional materials .


Physical And Chemical Properties Analysis

The crystallized complex of N-Methyl-L-methionine had better solubility in water (100 to 1000 mL per 1.0 g) compared to the synthesized analog, which was practically insoluble (more than 10,000 mL per 1.0 g) .

Scientific Research Applications

Biochemical and Molecular Roles

N-Methyl-L-methionine is closely related to S-Adenosyl-L-methionine (SAMe), a compound present in all living cells, essential for various cellular biochemistry processes. SAMe, derived from methionine, is crucial for methylation, aminopropylation, and transsulfuration pathways. Its extensive study since 1952 has underscored its importance in conditions like depression, dementia, vacuolar myelopathy, liver disease, and osteoarthritis (Bottiglieri, 2002).

Medical Imaging and Diagnosis

N-Methyl-L-methionine plays a significant role in medical imaging, particularly in oncology. Positron Emission Tomography (PET) using L-[methyl-11C]-methionine (MET) is a popular modality in tumor imaging, especially for cerebral gliomas. MET-PET assists in initial diagnosis, tumor recurrence differentiation, grading, prognostication, and assessing response to therapy (Singhal et al., 2007).

Enhancing Radiotracer Quality

Research has focused on producing L-[Methyl-(11C)]Methionine with high enantiomeric purity, which is critical for accurate PET diagnostics of brain tumors. Advanced methods allow for high radiochemical yield and reliable L-isomer content, meeting clinical application standards (Gomzina & Kuznetsova, 2011).

Nutritional and Physiological Studies

Methionine, including its analogs and isomers, is studied extensively in nutritional sciences. Its supplementation in poultry diets impacts various biochemical and physiological parameters, such as growth performance and nutrient transporter gene expression, revealing its crucial role in animal nutrition (Zhang et al., 2017).

Cancer Research

In hepatocellular carcinoma (HCC), the uptake mechanism of L-[methyl-3H]-methionine has been a subject of research, providing insights into the diagnosis and treatment of HCC. The study of methionine uptake in HCC cells contributes to understanding the metabolic pathways and differential diagnosis through PET imaging (Kuang et al., 2014).

Methionine Regulation and Metabolism

Methionine metabolism is intricately linked to various biological processes. Its regulation is vital in maintaining homeostasis, particularly under conditions of excess or deprivation. Studies on methionine regulation have implications in understanding metabolic disorders and nutrient balance (Frontiera et al., 1994).

Metabolic Flux Analysis

Quantitative analysis of methionine's metabolic fluxes highlights its significance in cellular metabolism. Advanced techniques like liquid chromatography-mass spectrometry (LC-MS) have been employed to study these fluxes, furthering our understanding of methionine's role in cellular functions (Shlomi et al., 2014).

Safety And Hazards

Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves .

Future Directions

There has been much interest in the production of L-methionine via environmentally friendly and reproducible fermentation by employing metabolically engineered microorganisms . The development of microbial strains for high-level L-methionine production has remained challenging in recent years .

properties

IUPAC Name

(2S)-2-(methylamino)-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-7-5(6(8)9)3-4-10-2/h5,7H,3-4H2,1-2H3,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXAFCHJCYILRU-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195326
Record name L-Methionine, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-L-methionine

CAS RN

42537-72-4
Record name N-Methyl-L-methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42537-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Methionine, N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042537724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Methionine, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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